![molecular formula C19H21N3O2 B7563166 2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)
2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone acts as a selective antagonist for the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. By blocking this receptor, this compound reduces the activity of glutamate, which can lead to a reduction in excitotoxicity and oxidative stress in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the release of glutamate, decrease oxidative stress, and improve mitochondrial function. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone in lab experiments is its high selectivity for the mGluR5 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that this compound can have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for research on 2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further research is needed to better understand the potential off-target effects of this compound and to develop more selective mGluR5 antagonists.
Synthesis Methods
2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone can be synthesized using a multistep process starting with 2-methylacetophenone and pyridine-4-carboxylic acid. The process involves several chemical reactions, including acylation, reduction, and condensation, to produce the final product.
Scientific Research Applications
2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone has been found to have potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and addiction. It has also been studied for its potential use in treating anxiety, depression, and schizophrenia.
properties
IUPAC Name |
2-(2-methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-4-2-3-5-17(15)14-18(23)21-10-12-22(13-11-21)19(24)16-6-8-20-9-7-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSHPLQESRATQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

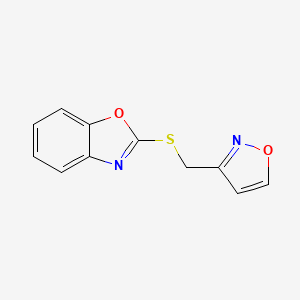

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)
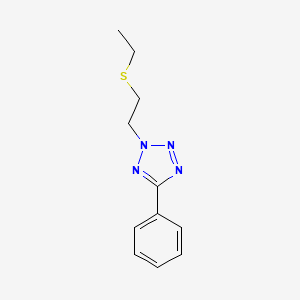
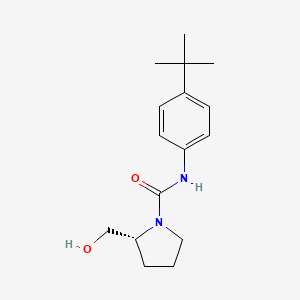
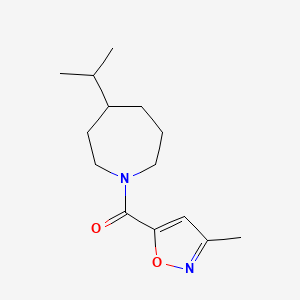
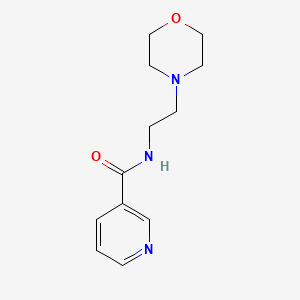
![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)

![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)
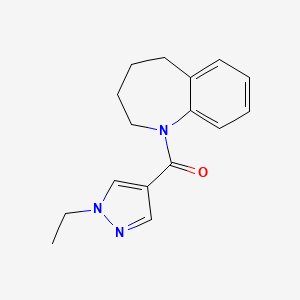
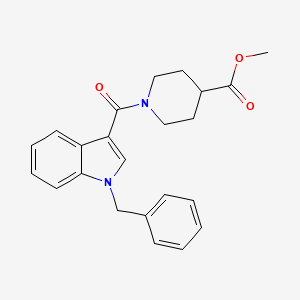
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B7563182.png)